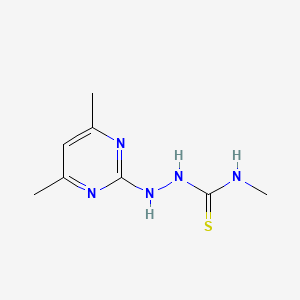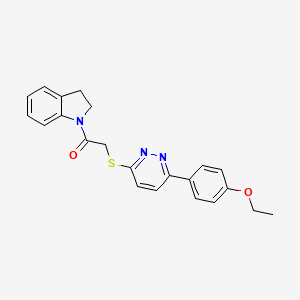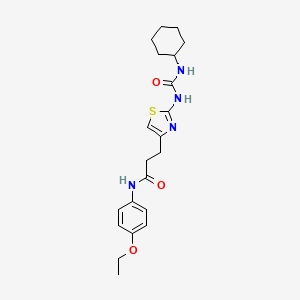
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide, also known as CXCR2 antagonist, is a small molecule inhibitor that targets the CXCR2 receptor. CXCR2 is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to the site of inflammation. CXCR2 is also involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist binds to the 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide receptor and prevents the binding of its ligands, including CXCL1 and CXCL8. This results in the inhibition of neutrophil migration and recruitment to the site of inflammation. 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells and induces apoptosis in cancer cells. 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist also reduces the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. In addition, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has been shown to improve cognitive function and reduce brain damage in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for the 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide receptor and is selective for this receptor. However, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist also has some limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its effectiveness as a therapeutic agent and requires frequent dosing.
Orientations Futures
There are several future directions for the research and development of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist. One area of research is the identification of novel 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonists with improved pharmacokinetic properties. Another area of research is the investigation of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Additionally, the potential use of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, should be explored.
Méthodes De Synthèse
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist involves the reaction of 3-cyclohexylureidothiazol-4-carboxylic acid with 4-ethoxyaniline in the presence of EDC and HOBt. The resulting product is then treated with propanoyl chloride to obtain 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist.
Applications De Recherche Scientifique
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has also been investigated for its anti-inflammatory properties and has been found to be effective in treating various inflammatory diseases, including rheumatoid arthritis, psoriasis, and colitis. Additionally, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide antagonist has been shown to have a neuroprotective effect in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-28-18-11-8-16(9-12-18)22-19(26)13-10-17-14-29-21(24-17)25-20(27)23-15-6-4-3-5-7-15/h8-9,11-12,14-15H,2-7,10,13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCFYZIBUAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2622852.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)
![1-(4-fluorophenyl)-4-[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B2622855.png)
![cyclopropyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2622858.png)
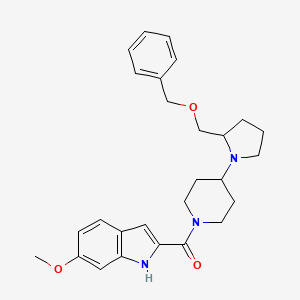
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)

![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)
![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)
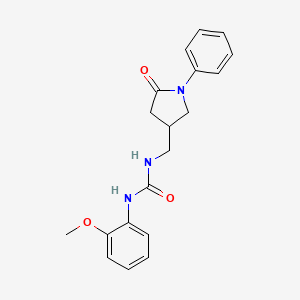
![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)
